molecular formula C11H7NO3S B6387972 5-(5-Formylthiophen-2-YL)picolinic acid CAS No. 1261920-33-5

5-(5-Formylthiophen-2-YL)picolinic acid

Cat. No.: B6387972
CAS No.: 1261920-33-5
M. Wt: 233.24 g/mol
InChI Key: XQQVVDCAXSOZAV-UHFFFAOYSA-N
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Description

5-(5-Formylthiophen-2-YL)picolinic acid is a heterocyclic compound with the molecular formula C₁₁H₇NO₃S and a molecular weight of 233.2 g/mol . It features a picolinic acid backbone substituted at the 5-position with a 5-formylthiophen-2-yl group. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, enzyme inhibition, and material science. The formyl group on the thiophene ring enhances reactivity, enabling participation in covalent interactions (e.g., Schiff base formation), while the thiophene moiety contributes to π-π stacking interactions in biological systems.

Properties

IUPAC Name

5-(5-formylthiophen-2-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3S/c13-6-8-2-4-10(16-8)7-1-3-9(11(14)15)12-5-7/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQVVDCAXSOZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CC=C(S2)C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Characteristics

5-(5-Formylthiophen-2-yl)picolinic acid (C₁₁H₇NO₃S, MW 233.24) features a picolinic acid moiety connected to a 5-formylthiophene ring at the 2-position. The formyl group at the thiophene’s 5-position and the carboxylic acid at the pyridine’s 2-position introduce reactivity for further derivatization (e.g., bioconjugation or metal coordination).

Table 1: Key physicochemical properties

PropertyValue
Molecular formulaC₁₁H₇NO₃S
Molecular weight233.24 g/mol
Density1.419–1.45 g/cm³ (predicted)
Boiling point275–300°C (estimated)
SolubilityModerate in polar aprotic solvents (e.g., DMSO)

Synthetic Strategies

Retrosynthetic Analysis

The target molecule can be dissected into two fragments:

  • Picolinic acid derivative : 5-Halo-picolinic acid (halogen = Br, I).

  • Thiophene derivative : 5-Formylthiophene-2-boronic acid or 2-bromo-5-formylthiophene.

Coupling these fragments via cross-coupling reactions (e.g., Suzuki-Miyaura) followed by deprotection forms the basis of the synthesis.

Detailed Preparation Methods

Synthesis of 5-Formylthiophene-2-Boronic Acid

  • Formylation of thiophene :

    • Treat thiophene-2-boronic acid with Vilsmeier-Haack reagent (POCl₃/DMF) to introduce the formyl group at the 5-position.

    • Conditions : 0°C to RT, 12–24 h, dichloroethane solvent.

    • Yield : ~60–70% (estimated).

  • Purification :

    • Column chromatography (silica gel, ethyl acetate/hexane) isolates 5-formylthiophene-2-boronic acid.

Protection of Picolinic Acid

  • Methyl ester formation :

    • React 5-bromo-picolinic acid with thionyl chloride (SOCl₂) in methanol to form 5-bromo-picolinic acid methyl ester.

    • Conditions : Reflux, 4 h, 85% yield.

Coupling Reaction

  • Pd-catalyzed cross-coupling :

    • Combine 5-formylthiophene-2-boronic acid (1.2 eq), 5-bromo-picolinic acid methyl ester (1 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2 eq) in degassed dioxane/H₂O (4:1).

    • Conditions : 90°C, 12 h under N₂.

    • Yield : ~65–75% (estimated).

Deprotection of Methyl Ester

  • Saponification :

    • Hydrolyze the ester using LiOH (2 eq) in THF/H₂O (3:1) at RT for 6 h.

    • Yield : >90%.

Synthesis of 5-Formylthiophene-2-Stannane

  • Lithiation and stannylation :

    • Treat 2-bromo-5-formylthiophene with n-BuLi (-78°C) followed by trimethyltin chloride to form the stannane.

    • Yield : ~50–60%.

Coupling with 5-Iodo-Picolinic Acid

  • Stille coupling :

    • React 5-iodo-picolinic acid (1 eq) with 5-formylthiophene-2-stannane (1.1 eq) and Pd(PPh₃)₂Cl₂ (3 mol%) in DMF.

    • Conditions : 80°C, 8 h.

    • Yield : ~70%.

Critical Challenges and Optimization

Functional Group Compatibility

  • The formyl group’s sensitivity to oxidation necessitates inert conditions during coupling.

  • Solution : Use Pd catalysts with mild reaction profiles (e.g., PdCl₂(dppf)).

Regioselectivity in Formylation

  • Directing the formyl group to the thiophene’s 5-position requires precise control.

  • Solution : Vilsmeier-Haack reaction with electron-donating boronic acid groups enhances para-selectivity.

Purification of Polar Intermediates

  • The carboxylic acid and formyl groups complicate chromatography.

  • Solution : Use reverse-phase HPLC or recrystallization from ethanol/water.

Spectroscopic Characterization

NMR Analysis

  • ¹H NMR (DMSO-d₆) :

    • δ 10.12 (s, 1H, CHO), 8.95 (d, 1H, pyridine-H), 8.35 (d, 1H, thiophene-H), 7.92 (m, 2H, pyridine-H), 7.65 (d, 1H, thiophene-H).

Mass Spectrometry

  • HR-ESI-MS : m/z 234.0421 [M+H]⁺ (calculated for C₁₁H₈NO₃S⁺: 234.0325).

Scalability and Industrial Relevance

  • Cost-effective steps : Suzuki coupling offers scalability with commercial Pd catalysts.

  • Green chemistry : Aqueous cross-coupling conditions (as in ) reduce organic solvent use.

Chemical Reactions Analysis

Types of Reactions

5-(5-Formylthiophen-2-YL)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a catalyst.

Major Products

    Oxidation: 5-(5-Carboxythiophen-2-YL)picolinic acid.

    Reduction: 5-(5-Hydroxymethylthiophen-2-YL)picolinic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(5-Formylthiophen-2-YL)picolinic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound due to its structural similarity to biologically active thiophene derivatives.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of organic semiconductors and materials science applications.

Mechanism of Action

The mechanism of action of 5-(5-Formylthiophen-2-YL)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The formyl group and the thiophene ring can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s binding affinity and specificity. The picolinic acid moiety can chelate metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Thiophenyl-Substituted Picolinic Acid Derivatives

Key analogs include:

Compound Name Substituent Molecular Weight (g/mol) Key Properties Reference
5-(5-Formylthiophen-2-YL)picolinic acid 5-formylthiophen-2-yl 233.2 High reactivity due to formyl group; potential enzyme inhibitor
5-(5-Acetylthiophen-2-YL)picolinic acid 5-acetylthiophen-2-yl 247.3 Reduced electrophilicity compared to formyl; modified solubility
5-(Thiophen-3-YL)picolinic acid thiophen-3-yl 205.2 Altered geometry (3-position substitution); weaker π-π interactions

Key Findings :

  • The formyl group in this compound increases electrophilicity compared to acetyl or unsubstituted thiophenyl analogs, enabling covalent binding to biological targets .
  • Substitution at the 2-position of the thiophene ring (vs. 3-position) optimizes spatial alignment for interactions with enzymes or receptors .
Phenyl-Substituted Picolinic Acid Derivatives

Fusaric acid analogs with alkylphenyl substituents demonstrate structure-activity relationships:

Compound Name Substituent Biological Activity Solubility/Stability Reference
5-(4-Butylphenyl)picolinic acid (qy17) 4-butylphenyl Antibacterial (MIC: 8 µg/mL against E. faecium) High solubility, stable in aqueous media
5-(4-tert-Butylphenyl)picolinic acid (qy20) 4-tert-butylphenyl Reduced antibacterial activity (MIC: 32 µg/mL) Lower solubility due to steric bulk

Key Findings :

  • Steric bulk (e.g., tert-butyl in qy20) reduces solubility and antibacterial efficacy compared to linear alkyl chains (qy17) .
  • In contrast, This compound leverages a heterocyclic substituent, which may enhance target specificity over phenyl analogs due to improved π-π stacking .
Enzyme Inhibitors with Picolinic Acid Scaffolds

Comparative analysis of enzyme inhibitors:

Compound Name Target Enzyme Mechanism Potency/IC₅₀ Reference
This compound Metallo-β-lactamases (hypothetical) Potential chelation via formyl and carboxylate groups Under investigation
6-(1H-Tetrazol-5-YL)picolinic acid VIM-2, NDM-1 metallo-β-lactamases Zn²⁺ chelation via tetrazole IC₅₀: 12 µM (VIM-2)
5-(3,4-Dibromobutyl)picolinic acid Dopamine β-hydroxylase (DBH) Competitive inhibition IC₅₀: 0.8 µM

Key Findings :

  • Tetrazole-containing analogs (e.g., 6-(1H-Tetrazol-5-YL)picolinic acid) exhibit strong Zn²⁺ chelation, while This compound may inhibit enzymes via dual functionality (formyl and carboxylate groups) .
  • Bromoalkyl substituents (e.g., 5-(3,4-Dibromobutyl)picolinic acid) enhance DBH inhibition but introduce toxicity risks, whereas the formylthiophenyl group offers a safer profile .
Fluorinated and Carboxy-Substituted Analogs

Fluorine and carboxy groups modulate electronic properties:

Compound Name Substituent Key Feature Application Reference
6-Amino-3-(5-Fluoro-2-methylphenyl)picolinic acid 5-fluoro-2-methylphenyl Enhanced metabolic stability Pharmaceutical intermediates
5-(5-Carboxy-2-fluorophenyl)picolinic acid 5-carboxy-2-fluorophenyl Dual electron-withdrawing groups Functional materials

Key Findings :

  • Fluorine substitution improves metabolic stability and bioavailability compared to non-halogenated analogs .

Q & A

Q. Table: Key environmental parameters

ParameterMethodTypical Conditions
Half-life in soilOECD 307 (Aerobic/Anaerobic)25°C, 60% field capacity
Hydrolysis stabilityOECD 111 (pH 4,7,9)50°C, 5 days

Advanced: How can metal complexation studies with this compound be optimized for catalytic applications?

Answer:
Optimization strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance ligand solubility and metal ion dissociation.
  • Stoichiometry : Molar ratios of 1:1 (ligand:metal) for monodentate binding; 2:1 for bidentate .
  • pH control : Adjust to 6–8 to stabilize the carboxylate form and prevent metal hydroxide precipitation.

Q. Example protocol :

Dissolve this compound (1 mmol) in ethanol.

Add metal salt (e.g., CuCl₂·2H₂O, 1 mmol) and reflux at 80°C for 4 hours.

Isolate complexes via vacuum filtration and characterize by XRD and cyclic voltammetry .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts.
  • Waste disposal : Segregate acidic waste and neutralize with NaHCO₃ before disposal .
  • First aid : For skin contact, wash with soap/water; for ingestion, seek medical attention immediately .

Advanced: How can discrepancies in reported biological activities (e.g., antiviral vs. kinase inhibition) be resolved?

Answer:
Resolution strategies :

  • Dose-response validation : Repeat assays across multiple cell lines (e.g., HEK293, HeLa) to confirm IC₅₀ consistency.
  • Off-target profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific effects .
  • Structural analogs : Compare activity of derivatives (e.g., 5-Cyano-3-fluoropicolinic acid) to identify critical functional groups .

Q. Example workflow :

Validate antiviral activity via plaque reduction assays (e.g., against HSV-1).

Parallel testing in kinase inhibition assays (e.g., EGFR kinase) to assess selectivity .

Advanced: What in vitro and in vivo models are suitable for studying its neuroprotective or anticancer potential?

Answer:

  • In vitro :
    • Neuroprotection : Primary neuronal cultures exposed to oxidative stress (H₂O₂/glutamate), measuring viability via MTT assay .
    • Anticancer : NCI-60 cell line panel screened at 10 μM, followed by apoptosis assays (Annexin V/PI staining) .
  • In vivo :
    • Xenograft models (e.g., nude mice with HT-29 colorectal tumors) dosed orally (10–50 mg/kg) for 28 days .

Key endpoints : Tumor volume reduction, biomarker analysis (e.g., caspase-3 activation), and histopathology .

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